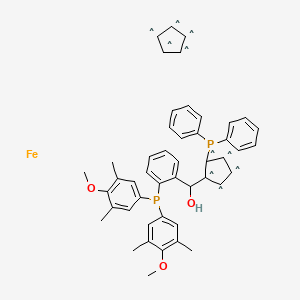
D-beta-Homolysine2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-beta-Homolysine2HCl is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a beta-amino group, which distinguishes it from other lysine derivatives. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-Homolysine2HCl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected lysine derivative.
Beta-Amino Group Introduction: The beta-amino group is introduced through a series of chemical reactions, often involving the use of reagents like sodium hydride and alkyl halides.
Deprotection and Purification: The protecting groups are removed under acidic or basic conditions, and the product is purified using techniques like recrystallization or chromatography.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthetic route is scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
D-beta-Homolysine2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amino derivatives.
Substitution: The beta-amino group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced amino derivatives with increased hydrogen content.
Substitution: Substituted derivatives with new functional groups attached to the beta-amino position.
科学研究应用
D-beta-Homolysine2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of D-beta-Homolysine2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that recognize the beta-amino group, leading to modulation of their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall biochemical processes within cells.
相似化合物的比较
Similar Compounds
Lysine: A naturally occurring amino acid with a primary amino group.
Beta-Alanine: A beta-amino acid with a simpler structure.
Ornithine: An amino acid involved in the urea cycle with a similar structure but different functional groups.
Uniqueness
D-beta-Homolysine2HCl is unique due to its beta-amino group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various scientific and industrial applications.
属性
分子式 |
C7H18Cl2N2O2 |
|---|---|
分子量 |
233.13 g/mol |
IUPAC 名称 |
3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H |
InChI 键 |
APJAFTBCSGCCAH-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B12104030.png)
![octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B12104037.png)

![1-[2-[(2,5-diamino-5-oxopentanoyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12104056.png)
![6-[2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12104075.png)






![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
